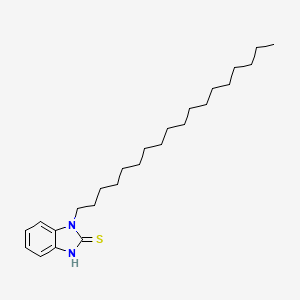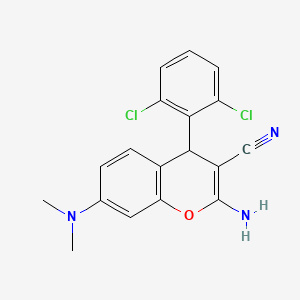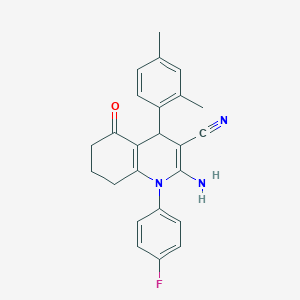![molecular formula C12H10N4O3S B11471138 Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate](/img/structure/B11471138.png)
Ethyl 6-methyl-7-oxo-6,7-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate is a heterocyclic compound that features a unique fusion of thiadiazole and quinoxaline rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 2-aminobenzenethiol with diethyl oxalate to form an intermediate, which then undergoes further cyclization and functionalization to yield the target compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism by which ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
Similar compounds to ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate include other heterocyclic compounds with fused ring systems, such as:
Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents or additional fused rings.
Quinoxaline derivatives: Compounds with quinoxaline rings and various functional groups or additional fused rings.
Uniqueness
The uniqueness of ethyl 6-methyl-7-oxo-6H,7H-[1,2,5]thiadiazolo[3,4-f]quinoxaline-8-carboxylate lies in its specific fusion of thiadiazole and quinoxaline rings, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research and development.
特性
分子式 |
C12H10N4O3S |
|---|---|
分子量 |
290.30 g/mol |
IUPAC名 |
ethyl 6-methyl-7-oxo-[1,2,5]thiadiazolo[3,4-h]quinoxaline-8-carboxylate |
InChI |
InChI=1S/C12H10N4O3S/c1-3-19-12(18)10-11(17)16(2)7-5-4-6-8(9(7)13-10)15-20-14-6/h4-5H,3H2,1-2H3 |
InChIキー |
UVPHWCRNRXNMHB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC2=C(C=CC3=NSN=C32)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-methoxyphenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B11471060.png)
![1-[3-nitro-5-(phenylsulfanyl)phenyl]-1H-tetrazole](/img/structure/B11471065.png)

![N-(prop-2-en-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B11471083.png)
![13-(methoxymethyl)-11-methyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11471085.png)
![N-[3-(9H-carbazol-9-yl)propyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11471090.png)

![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11471099.png)
![8,9-dimethoxy-1-methyl-4,5-dihydro-6H-pyrrolo[1,2-a][1,4]benzodiazepine-6-thione](/img/structure/B11471107.png)
![1'-Benzyl-2,2',4-trioxospiro[3-azabicyclo[3.1.0]-hexane-6,3'-indole]-1,5-dicarbonitrile](/img/structure/B11471114.png)
![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11471128.png)
![8-amino-2-(ethylamino)-6-(4-methoxyphenyl)-5-oxo-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11471134.png)
![2-[3-(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-isoxazolyl]-2-propanol](/img/structure/B11471137.png)

